Cas no 74244-17-0 (Boc-L-aspartic acid a-amide)

Boc-L-aspartic acid α-amide is a protected derivative of L-aspartic acid, featuring a tert-butoxycarbonyl (Boc) group at the α-amine and an amide functionality at the α-carboxyl position. This compound is widely used in peptide synthesis, where the Boc group serves as a temporary protecting group for the amine, enabling selective deprotection under mild acidic conditions. The α-amide modification enhances stability and influences peptide conformation, making it valuable in designing bioactive peptides and peptidomimetics. Its high purity and well-defined structure ensure reliable performance in solid-phase and solution-phase synthesis. The product is particularly useful in medicinal chemistry and biochemical research for constructing complex peptide architectures.
Boc-L-aspartic acid a-amide structure
Boc-L-aspartic acid a-amide structure
商品名:Boc-L-aspartic acid a-amide
CAS番号:74244-17-0
MF:C9H16N2O5
メガワット:232.23374
MDL:MFCD00076946
CID:556028
PubChem ID:57647270

Boc-L-aspartic acid a-amide 化学的及び物理的性質

名前と識別子

    • Butanoic acid,4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, (3S)-
    • Boc-Asp-NH?
    • Boc-Asp-NH2
    • Boc-L-Aspartic Acid 1-Amide
    • Boc-L-aspartic acid a-amide
    • Boc-isoAsn-OH
    • Boc-L-isoasparagine
    • tert.-Butyloxycarbonyl-L-isoasparagin
    • (S)-4-Amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-butanoic acid
    • CS-0201895
    • SCHEMBL2130020
    • SCHEMBL9219658
    • HY-W142111
    • AS-48989
    • (3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
    • (S)-4-Amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
    • 74244-17-0
    • Boc-L-Asparticacid
    • AKOS016004416
    • BP-12800
    • DTXSID50427021
    • (S)-4-amino-3-(tert-butoxycarbonylamino)-4-oxobutanoic acid
    • Boc-Asp-NH2, >=98.0% (TLC)
    • MFCD00076946
    • FD21178
    • DA-51283
    • N2-Boc-L-isoasparagine
    • (3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-3-CARBAMOYLPROPANOIC ACID
    • Boc-Isoasn-OH;Boc-L-isoasparagine
    • Boc-Asp-NH
    • MDL: MFCD00076946
    • インチ: InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1
    • InChIKey: VKCARTLEXJLJBZ-YFKPBYRVSA-N
    • ほほえんだ: CC(C)(OC(N[C@H](C(N)=O)CC(O)=O)=O)C

計算された属性

  • せいみつぶんしりょう: 232.105922g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.4
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 232.105922g/mol
  • 単一同位体質量: 232.105922g/mol
  • 水素結合トポロジー分子極性表面積: 119Ų
  • 重原子数: 16
  • 複雑さ: 295
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 6

じっけんとくせい

  • 色と性状: 固体。
  • 密度みつど: 1.253
  • ゆうかいてん: 150-154 °C
  • ふってん: 462.7 °C at 760 mmHg
  • フラッシュポイント: 462.7 °C at 760 mmHg
  • 屈折率: 1.496
  • PSA: 118.72000
  • LogP: 0.93090
  • ようかいせい: まだ確定していません。
  • 光学活性: [α]20/D −29±2°, c = 1% in DMF

Boc-L-aspartic acid a-amide セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • ちょぞうじょうけん:冷蔵保存

Boc-L-aspartic acid a-amide 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-L-aspartic acid a-amide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM185552-5g
(S)-4-amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
74244-17-0 97%
5g
$333 2023-02-18
eNovation Chemicals LLC
Y1266479-1g
Boc-Asp-NH2
74244-17-0 98.5% (Assay)
1g
$260 2024-06-07
Chemenu
CM185552-5g
(S)-4-amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
74244-17-0 97%
5g
$333 2021-06-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03917-1g
Boc-Asp-NH2
74244-17-0
1g
¥3138.0 2021-09-03
Fluorochem
226612-5g
Boc-Asp-NH2
74244-17-0 95%
5g
£387.00 2022-02-28
eNovation Chemicals LLC
Y1266479-5g
Boc-Asp-NH2
74244-17-0 98.5% (Assay)
5g
$735 2024-06-07
Chemenu
CM185552-25g
(S)-4-amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
74244-17-0 97%
25g
$1149 2023-02-18
abcr
AB312420-1g
Boc-Asp-NH2, 95%; .
74244-17-0 95%
1g
€142.00 2025-02-15
abcr
AB312420-5g
Boc-Asp-NH2, 95%; .
74244-17-0 95%
5g
€459.00 2025-02-15
1PlusChem
1P003OWM-1g
Boc-Asp-NH2
74244-17-0 ≥ 98.5% (Assay)
1g
$147.00 2024-04-21

Boc-L-aspartic acid a-amide 合成方法

Boc-L-aspartic acid a-amide 関連文献

  • 1. Amino-acids and peptides. Part XXXIV. Anchimerically assisted coupling reactions: the use of 2-pyridyl thiolesters
    K. Lloyd,G. T. Young J. Chem. Soc. C 1971 2890

Boc-L-aspartic acid a-amideに関する追加情報

Boc-L-Aspartic Acid α-Amide: A Comprehensive Overview

The compound with CAS No 74244-17-0, commonly referred to as Boc-L-aspartic acid α-amide, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of L-aspartic acid, a naturally occurring amino acid, and is widely used in peptide synthesis, drug discovery, and biochemical research. The Boc (tert-butoxycarbonyl) group is a well-known protecting group in peptide chemistry, making this compound particularly valuable for its role in solid-phase synthesis and other peptide-related applications.

Boc-L-aspartic acid α-amide has garnered attention in recent years due to its role in the synthesis of bioactive peptides and its potential applications in medicinal chemistry. Researchers have explored its use in the development of peptide-based drugs targeting various therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders. The α-amide functionality of this compound provides versatility in chemical modifications, enabling the creation of diverse peptide structures with tailored biological activities.

Recent studies have highlighted the importance of Boc-L-aspartic acid α-amide in understanding the relationship between peptide structure and function. For instance, investigations into its conformational flexibility have provided insights into how specific amino acid residues influence peptide folding and stability. This knowledge is crucial for designing peptides with enhanced bioavailability and efficacy. Additionally, advancements in computational chemistry have allowed researchers to model the interactions of Boc-L-aspartic acid α-amide with target proteins, further elucidating its potential therapeutic applications.

The synthesis of Boc-L-aspartic acid α-amide typically involves multi-step processes that include the protection of the amino group with the Boc group and subsequent amide bond formation. These steps are highly optimized to ensure high yields and purity, which are essential for downstream applications. The use of this compound in solid-phase peptide synthesis has been particularly advantageous due to its stability under reaction conditions and ease of handling.

One area where Boc-L-aspartic acid α-amide has shown promise is in the development of vaccines. Researchers have utilized this compound to synthesize antigenic peptides that can elicit strong immune responses. For example, studies have demonstrated that peptides derived from Boc-L-aspartic acid α-amide can serve as effective components in vaccines targeting viral pathogens such as influenza and HIV. These findings underscore the potential of this compound in contributing to public health through innovative vaccine development.

Moreover, Boc-L-aspartic acid α-amide has been employed in the study of enzyme mechanisms and substrate specificity. By incorporating this compound into enzymatic assays, scientists have gained insights into how enzymes recognize and process specific amino acids. Such studies are fundamental to advancing our understanding of biochemical pathways and developing novel enzyme inhibitors or activators for therapeutic purposes.

In conclusion, Boc-L-aspartic acid α-amide (CAS No 74244-17-0) is a versatile and valuable compound with wide-ranging applications in peptide synthesis, drug discovery, and biochemical research. Its unique properties make it an indispensable tool for researchers aiming to design and develop novel bioactive molecules. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an even greater role in advancing modern medicine.

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